Chromate(1-), bis(2-((1-(2-ethylphenyl)-4,5-dihydro-3-methyl-5-(oxo-kappaO)-1H-pyrazol-4-yl)azo-kappaN1)benzoato(2-)-kappaO)-, hydrogen

Description

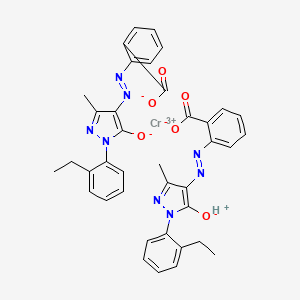

This chromium-based coordination complex features a central Cr³⁺ ion coordinated to two bidentate ligands derived from 2-((1-(2-ethylphenyl)-4,5-dihydro-3-methyl-5-oxo-1H-pyrazol-4-yl)azo)benzoate. The ligands exhibit azo (N=N) and keto (C=O) groups, enabling π-conjugation and redox activity. The hydrogen counterion balances the overall charge (1-) . Its molecular formula is C₃₆H₃₂CrN₈O₆, with a molecular weight of 763.74 g/mol (calculated from and analogous structures in ).

Properties

CAS No. |

71598-32-8 |

|---|---|

Molecular Formula |

C38H32CrN8O6.H C38H33CrN8O6 |

Molecular Weight |

749.7 g/mol |

IUPAC Name |

chromium(3+);2-[[1-(2-ethylphenyl)-3-methyl-5-oxidopyrazol-4-yl]diazenyl]benzoate;hydron |

InChI |

InChI=1S/2C19H18N4O3.Cr/c2*1-3-13-8-4-7-11-16(13)23-18(24)17(12(2)22-23)21-20-15-10-6-5-9-14(15)19(25)26;/h2*4-11,24H,3H2,1-2H3,(H,25,26);/q;;+3/p-3 |

InChI Key |

IHKIIKSEYVZYBD-UHFFFAOYSA-K |

Canonical SMILES |

[H+].CCC1=CC=CC=C1N2C(=C(C(=N2)C)N=NC3=CC=CC=C3C(=O)[O-])[O-].CCC1=CC=CC=C1N2C(=C(C(=N2)C)N=NC3=CC=CC=C3C(=O)[O-])[O-].[Cr+3] |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of hydrogen bis[2-[[1-(2-ethylphenyl)-3-methyl-5-oxo-4,5-dihydro-1H-pyrazol-4-yl]azo]benzoato(2-)]chromate(1-) typically involves the following steps:

Formation of the Azo Compound: The initial step involves the synthesis of the azo compound by diazotization of 1-(2-ethylphenyl)-3-methyl-5-oxo-4,5-dihydro-1H-pyrazole-4-amine followed by coupling with benzoic acid.

Chromate Coordination: The azo compound is then reacted with a chromium(III) salt under controlled conditions to form the chromate complex.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using automated reactors to ensure precise control over reaction conditions such as temperature, pH, and reactant concentrations. The process may also include purification steps such as recrystallization or chromatography to obtain the desired product with high purity.

Chemical Reactions Analysis

Types of Reactions

Hydrogen bis[2-[[1-(2-ethylphenyl)-3-methyl-5-oxo-4,5-dihydro-1H-pyrazol-4-yl]azo]benzoato(2-)]chromate(1-) undergoes various chemical reactions, including:

Oxidation: The chromate core can participate in oxidation reactions, where it acts as an oxidizing agent.

Reduction: The compound can be reduced under specific conditions, leading to the formation of lower oxidation state chromium complexes.

Substitution: The azo and benzoate ligands can undergo substitution reactions with other nucleophiles or electrophiles.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.

Reduction: Reducing agents such as sodium borohydride or hydrazine can be used.

Substitution: Reactions may involve reagents like alkyl halides or acyl chlorides under acidic or basic conditions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield higher oxidation state chromium compounds, while reduction may produce chromium(II) complexes.

Scientific Research Applications

Hydrogen bis[2-[[1-(2-ethylphenyl)-3-methyl-5-oxo-4,5-dihydro-1H-pyrazol-4-yl]azo]benzoato(2-)]chromate(1-) has several scientific research applications:

Chemistry: Used as a reagent in organic synthesis and catalysis.

Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

Medicine: Explored for its potential use in drug development and therapeutic applications.

Industry: Utilized in the production of dyes and pigments due to its vibrant color.

Mechanism of Action

The mechanism of action of hydrogen bis[2-[[1-(2-ethylphenyl)-3-methyl-5-oxo-4,5-dihydro-1H-pyrazol-4-yl]azo]benzoato(2-)]chromate(1-) involves its interaction with molecular targets such as enzymes and cellular receptors. The chromate core can participate in redox reactions, altering the oxidation state of target molecules and affecting their biological activity. The azo and benzoate ligands may also interact with specific proteins, modulating their function and leading to various biological effects.

Comparison with Similar Compounds

Substituents on the Aromatic Rings

- 2-Ethylphenyl vs. 3-Chlorophenyl :

Replacement of the 2-ethylphenyl group (in the target compound) with a 3-chlorophenyl group () introduces electronegative Cl, enhancing oxidative stability and altering ligand field effects. The chloro-substituted analog (CAS 85959-80-4) has a higher molecular weight (951.73 g/mol) due to Cl and additional sulfonamide groups . - This modification improves solubility in polar solvents compared to the target compound’s ethyl-substituted derivative .

Counterion Variations

- Hydrogen vs. Sodium :

The sodium salt (CAS 41741-86-0, ) replaces the hydrogen counterion, enhancing water solubility and ionic conductivity. Sodium salts are often preferred in industrial applications for ease of handling .

Physicochemical Properties

| Property | Target Compound | 3-Chlorophenyl Analog (CAS 85959-80-4) | Sodium Salt (CAS 41741-86-0) |

|---|---|---|---|

| Molecular Formula | C₃₆H₃₂CrN₈O₆ | 2[C₁₈H₁₆N₅O₅SCl]·Cr | C₃₄H₂₈CrN₈O₆Na |

| Molecular Weight (g/mol) | 763.74 | 951.73 | 747.68 |

| Key Functional Groups | Ethylphenyl, benzoate | Chlorophenyl, sulfonamide | Phenyl, sodium counterion |

| Solubility | Low (nonpolar solvents) | Moderate (polar aprotic solvents) | High (aqueous solutions) |

Research Findings and Data

Spectroscopic Characterization

- IR Spectroscopy : Stretching frequencies for N=N (~1600 cm⁻¹) and C=O (~1700 cm⁻¹) confirm ligand coordination (analogous to ) .

- NMR : Proton environments for ethyl groups (δ 1.2–1.5 ppm) and aromatic protons (δ 7.0–8.5 ppm) align with structural analogs () .

Crystallographic Analysis

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.